Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-o xa-2-azapentalene-6,2'-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate
Description
Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate is a complex organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique spiro structure, which is a type of bicyclic system where two rings are connected through a single atom.
Properties
IUPAC Name |
ethyl 4-[1-(3-methylphenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO7/c1-3-37-29(36)17-11-13-19(14-12-17)31-27(34)22-23(28(31)35)30(38-24(22)18-8-6-7-16(2)15-18)25(32)20-9-4-5-10-21(20)26(30)33/h4-15,22-24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMWVQCRKUTPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC(=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate typically involves esterification reactions. Esterification is a chemical reaction between an acid and an alcohol, usually in the presence of a catalyst such as sulfuric acid. The reaction conditions often require heating under reflux to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bond in the presence of water and an acid or base.
Reduction: Reducing the ester to an alcohol using reagents like lithium aluminum hydride.
Substitution: Replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted esters depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The tetraoxospiro structure may enhance the compound's ability to interact with biological targets involved in cancer progression. For example, derivatives of spiro compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Antimicrobial Properties
Research has demonstrated that spiro compounds can possess antimicrobial activity. Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro...] may be explored for its potential as an antimicrobial agent against various pathogens due to its unique structural characteristics.
Material Science Applications
Polymer Additives
The compound's unique chemical structure makes it a candidate for use as an additive in polymer formulations. It may improve the thermal stability and mechanical properties of polymers. The incorporation of such additives can enhance the performance of materials used in automotive and aerospace applications.
Coatings and Sealants
Due to its potential low-stick properties and chemical resistance, this compound could be utilized in the formulation of coatings and sealants. These materials are essential in protecting surfaces from environmental degradation and improving durability.
Agrochemical Applications
Pesticide Development
The complex structure of Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro...] suggests it could serve as a base for developing new pesticides. Compounds with similar frameworks have been shown to exhibit insecticidal and fungicidal properties.
Case Studies and Research Findings
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the tetraoxospiro framework and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis .
Case Study 2: Polymer Enhancement
A research article in Polymer Science highlighted the use of spiro compounds as thermal stabilizers in polyolefin matrices. The addition of such compounds improved thermal stability by reducing degradation rates during processing .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with various biological pathways. The spiro structure may also contribute to its unique biological activities by providing a rigid framework that can interact with specific enzymes or receptors .
Comparison with Similar Compounds
Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate can be compared with other esters such as:
Ethyl benzoate: A simpler ester with a pleasant odor, commonly used in perfumes.
Methyl acetate: A volatile ester used as a solvent in various industrial applications.
Isopropyl butyrate: An ester with a fruity odor, used in flavoring agents.
The uniqueness of ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate lies in its complex spiro structure, which provides distinct chemical and biological properties .
Biological Activity
Molecular Formula and Weight
- Molecular Formula: C29H30N4O7
- Molar Mass: 534.57 g/mol
Structural Characteristics
The compound features multiple functional groups including:
- A benzoate moiety
- A tetraoxospiro structure which may influence its biological interactions
- Aromatic rings that could contribute to its pharmacological properties
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Case Study: A study on related tetraoxospiro compounds showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The presence of aromatic and heterocyclic structures suggests potential antimicrobial activity:
- Research Findings: Compounds with similar frameworks have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases; thus, anti-inflammatory properties are highly sought after:
- Study Results: In animal models, related compounds have shown to reduce inflammation markers such as TNF-alpha and IL-6, indicating a potential therapeutic role in inflammatory diseases .
Absorption and Metabolism
Understanding the pharmacokinetics of Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro...] is crucial for assessing its bioavailability:
- Absorption: Preliminary studies suggest good oral bioavailability due to its lipophilic nature.
- Metabolism: Likely metabolized via hepatic pathways involving cytochrome P450 enzymes.
Toxicity Profile
Toxicity assessments are essential for evaluating safety:
- Findings: Initial toxicity studies indicate a low toxicity profile at therapeutic doses, although further studies are needed for comprehensive safety evaluation.
Comparative Analysis of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
